Lower HOMO Energy Level
The presence of the 9-trifluoromethyl group significantly lowers the HOMO energy level relative to the parent benzo[a]carbazole system. Computational and experimental analysis of trifluoromethylated carbazoles confirms this electron-withdrawing effect . While a direct experimental value for 9-(Trifluoromethyl)-11H-benzo[a]carbazole was not found, class-level inference based on analogous trifluoromethylated carbazole systems, where the -CF3 group is known to lower HOMO energy by approximately 0.2-0.4 eV relative to unsubstituted analogs, can be applied [1].
Baseline: ~-5.2 to -5.4 eV (unsubstituted, inferred)
Difference: approx. 0.2-0.4 eV lowering
| Evidence Dimension | HOMO Energy Level (Approximate, Inferred from Class) |
|---|---|
| Target Compound Data | Lower than -5.5 eV (Inferred) |
| Comparator Or Baseline | Unsubstituted 11H-benzo[a]carbazole (approx. -5.2 to -5.4 eV, Inferred) |
| Quantified Difference | Approx. 0.2 - 0.4 eV lower (Inferred) |
| Conditions | Inference based on literature for analogous trifluoromethylated carbazoles and the known electron-withdrawing effect of -CF3. |
Why This Matters
A lower HOMO level improves oxidative stability and can facilitate better hole-injection and charge balance when used as a host or transport material in organic electronic devices.
- [1] Merck Patent GmbH. (2021). Materials for organic electroluminescent devices. U.S. Patent No. 10,991,892. Retrieved from https://uspto.report/patent/grant/10,991,892 View Source
